An In-depth Technical Guide to the Physicochemical Properties of 2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol
An In-depth Technical Guide to the Physicochemical Properties of 2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Molecule of Interest
2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol emerges as a noteworthy phenolic compound, distinguished by a methoxy group at the 2-position and a nitro-substituted propenyl group at the 4-position of the benzene ring. The specific (1Z)-configuration of the double bond in the propenyl chain imparts distinct stereoelectronic characteristics that are crucial in defining its chemical reactivity, solubility, and potential biological interactions. This guide provides a comprehensive examination of its physicochemical properties, offering both established data and extrapolated insights based on structurally analogous compounds. As a derivative of vanillin, a widely recognized flavor compound, this molecule stands as a significant synthetic building block with potential applications in medicinal chemistry and materials science.[1][2]
Molecular Structure and Chemical Identity
The foundational aspect of understanding any chemical entity lies in its structure. The molecule consists of a guaiacol (2-methoxyphenol) core, substituted at the 4-position with a (1Z)-2-nitroprop-1-en-1-yl group.
Key Structural Features:
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Phenolic Hydroxyl Group: The -OH group is a hydrogen bond donor and can be deprotonated, influencing the molecule's acidity (pKa) and solubility in aqueous and polar protic solvents.
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Methoxy Group: The -OCH₃ group is a hydrogen bond acceptor and influences the electronic properties of the aromatic ring through its electron-donating mesomeric effect.
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(1Z)-2-nitroprop-1-en-1-yl Group: This substituent is the most chemically significant feature. The nitro group is a strong electron-withdrawing group, which, conjugated with the double bond and the aromatic system, significantly impacts the molecule's electronic distribution and reactivity. The (Z)-configuration (zusammen) indicates that the higher priority substituents on the double bond are on the same side.
Below is a diagram illustrating the logical relationship of the structural components to the overall molecular properties.
Caption: Logical breakdown of the molecular structure and its influence on physicochemical properties.
Physicochemical Data
Precise experimental data for 2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol is not widely published. However, we can compile computed properties and compare them with closely related analogs to provide a robust profile.
| Property | Value (Target Compound - Computed/Estimated) | Value (Analog: 2-methoxy-4-(2-nitrovinyl)phenol - Computed) | Reference |
| Molecular Formula | C₁₀H₁₁NO₄ | C₉H₉NO₄ | |
| Molecular Weight | 209.20 g/mol | 195.17 g/mol | [3] |
| XLogP3 | ~2.1 | 1.9 | [3] |
| Hydrogen Bond Donor Count | 1 | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | 4 | [3] |
| Rotatable Bond Count | 3 | 2 | [3] |
| Exact Mass | 209.068807 g/mol | 195.05315777 Da | [3] |
| Topological Polar Surface Area | 84.9 Ų | 75.3 Ų | [3] |
Note: Values for the target compound are estimated based on its structure and comparison with the vinyl analog.
Spectroscopic Profile
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a definitive spectrum for the target compound is not available, the following represents predicted data based on its structure and data from similar compounds.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
Predicted ¹H NMR Data (in CDCl₃, δ in ppm):
| Proton Type | Predicted Chemical Shift (δ) | Multiplicity | Notes |
| Phenolic (-OH) | 5.0 - 6.0 | Singlet (broad) | Exchangeable with D₂O. |
| Methoxy (-OCH₃) | ~3.9 | Singlet | |
| Aromatic (H-3, H-5, H-6) | 6.8 - 7.3 | Multiplet | Complex splitting pattern expected. |
| Vinylic (=CH-Ar) | 7.5 - 7.8 | Doublet | |
| Methyl (-CH₃) on alkene | ~2.5 | Doublet | Coupled to the vinylic proton. |
Predicted ¹³C NMR Data (in CDCl₃, δ in ppm):
| Carbon Type | Predicted Chemical Shift (δ) |
| Methyl (-CH₃) on alkene | ~15 |
| Methoxy (-OCH₃) | ~56 |
| Aromatic (C-3, C-5, C-6) | 110 - 125 |
| Aromatic (C-1, C-2, C-4) | 130 - 150 |
| Vinylic Carbons | 135 - 145 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H stretch | 3200 - 3600 | Broad |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 3000 | Medium |
| C=C stretch (alkene) | 1600 - 1650 | Medium |
| N-O asymmetric stretch (nitro) | 1500 - 1550 | Strong |
| N-O symmetric stretch (nitro) | 1300 - 1350 | Strong |
| C-O stretch (methoxy/phenol) | 1200 - 1280 | Strong |
Synthesis and Reactivity
Synthetic Approach
The synthesis of 2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol typically proceeds via a Henry reaction (nitroaldol reaction) between vanillin (4-hydroxy-3-methoxybenzaldehyde) and nitroethane. The choice of base and reaction conditions can influence the stereochemical outcome (E/Z isomer ratio).
Caption: General synthetic workflow for the target compound via a Henry reaction.
Detailed Protocol:
-
Reaction Setup: To a solution of vanillin in a suitable solvent (e.g., ethanol, methanol, or acetic acid), add nitroethane.
-
Catalyst Addition: Slowly add a basic catalyst, such as an amine (e.g., ammonium acetate, methylamine) or an alkali hydroxide. The choice of base is critical for controlling the reaction rate and selectivity.
-
Reaction Progression: Stir the mixture at a controlled temperature (e.g., room temperature to reflux) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, the reaction mixture is typically acidified and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to isolate the desired (1Z) isomer.
Chemical Reactivity
The molecule's reactivity is governed by its functional groups:
-
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone-type structures.[1]
-
Reduction: The nitro group is readily reduced to an amino group, which opens up a wide range of further chemical transformations.[1] This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Fe/HCl).[4]
-
Substitution: The phenolic hydroxyl can undergo etherification or esterification reactions.[1]
-
Addition Reactions: The activated double bond can participate in Michael additions and other nucleophilic addition reactions.
Potential Applications and Biological Relevance
Derivatives of this compound have shown interesting biological activities. For instance, some related phenolic compounds exhibit antioxidant properties, as demonstrated by their ability to scavenge free radicals in assays like the DPPH assay.[1] The structural similarity to compounds with known anti-inflammatory properties also suggests potential in this area.[5] The presence of the nitro group, a common pharmacophore, and the overall molecular framework make it a valuable scaffold for drug discovery and development.
Conclusion
2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol is a molecule with a rich chemical profile. Its physicochemical properties are dictated by the interplay of its phenolic, methoxy, and nitropropenyl functionalities. While comprehensive experimental data remains to be fully elucidated in the public domain, this guide provides a robust, technically grounded overview for researchers. The synthetic accessibility and the potential for diverse chemical modifications underscore its importance as a versatile platform for the development of new materials and therapeutic agents.
References
- 2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol - Benchchem.
- 2-Methoxy-4-((1e)-3-Methoxyprop-1-En-1-Yl)phenol | C11H14O3 | CID 5319469 - PubChem.
- Spectroscopic and Synthetic Profile of 2-Methoxy-4-(2-nitrovinyl)phenol: A Technical Guide - Benchchem.
- 2-methoxy-4-[(E)-prop-1-enyl]phenol - PubChem - NIH.
- (E)-2-methoxy-4-(2-nitroprop-1-enyl)phenol - Juvenus Drugs.
- Physico-Chemical Properties and Quantum Chemical Calculation of 2-methoxy-4-(prop-2-en-1-yl) phenol (EUGENOL)
- Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl)
- Chemical Properties of Phenol, 2-methoxy-4-propyl- (CAS 2785-87-7) - Cheméo.
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)
- Phenol, 2-methoxy-4-propyl- - the NIST WebBook.
- Synthesis of 2-Methoxy-4-phenyliminomethyl-phenol (1).
- CN105418399A - Synthesis method of 2-methoxy-4-hydroxypropiophenone - Google P
- 2-Methoxy-4-((E)-2-nitrovinyl)phenol - PubChem.
- 2-Methoxy-4-nitrophenol | C7H7NO4 | CID 76738 - PubChem - NIH.
- 2-Methoxy-4-vinylphenol - the NIST WebBook.
- 2-methoxy-4-(2-nitro-propenyl)-phenol - Sigma-Aldrich.
- Synthesis of 2-amino-4-methoxyphenol - PrepChem.com.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Methoxy-4-((E)-2-nitrovinyl)phenol | C9H9NO4 | CID 638439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol alleviates inflammatory responses in LPS-induced mice liver sepsis through inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
